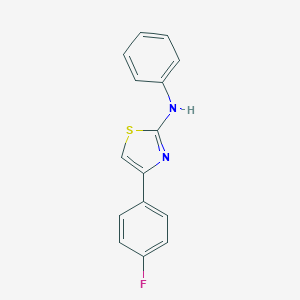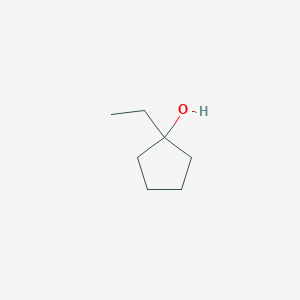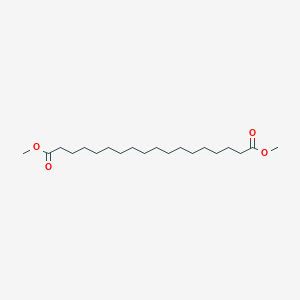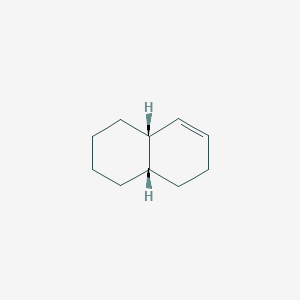
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, also known as octahydronaphthalene, is a cyclic hydrocarbon with the chemical formula C10H18. It is a colorless liquid with a mild odor and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is not well understood, but it is believed to act as a nonpolar solvent and a reducing agent in chemical reactions. It is also thought to have a stabilizing effect on certain chemical intermediates.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydronaphthalene has several advantages for use in lab experiments, including its low toxicity, high boiling point, and low vapor pressure. However, it is not soluble in water and has limited solubility in polar solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. One area of interest is the development of new synthetic methods for the production of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene and its derivatives. Another area of research is the investigation of its potential use as a solvent and reducing agent in chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene.
Métodos De Síntesis
Octahydronaphthalene can be synthesized through a variety of methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most common method of synthesizing (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is through the hydrogenation of naphthalene, which involves the use of a catalyst and hydrogen gas.
Aplicaciones Científicas De Investigación
Octahydronaphthalene has been widely used in scientific research as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a solvent and a reagent in organic chemistry experiments.
Propiedades
Número CAS |
1123-79-1 |
|---|---|
Nombre del producto |
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(4aS,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5,9-10H,2-4,6-8H2/t9-,10+/m0/s1 |
Clave InChI |
FYHNWJNOEQBNGO-VHSXEESVSA-N |
SMILES isomérico |
C1CC[C@@H]2C=CCC[C@@H]2C1 |
SMILES |
C1CCC2C=CCCC2C1 |
SMILES canónico |
C1CCC2C=CCCC2C1 |
Sinónimos |
cis-Δ1-Octalin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



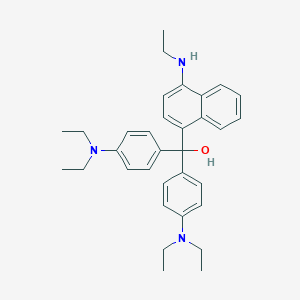
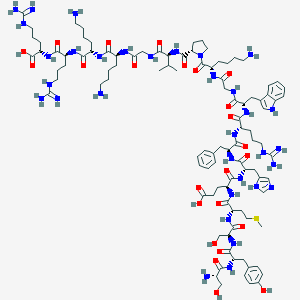
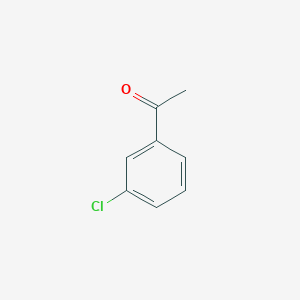
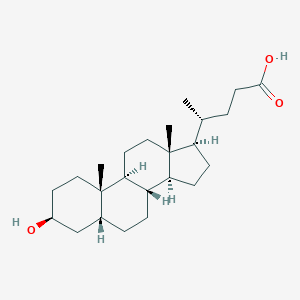
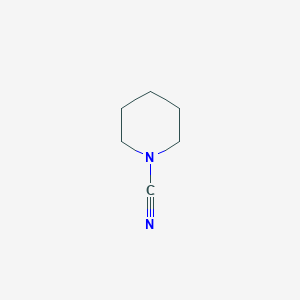
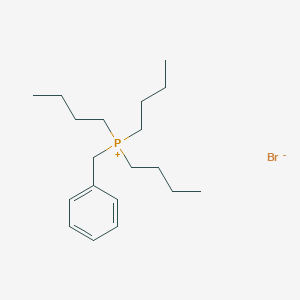
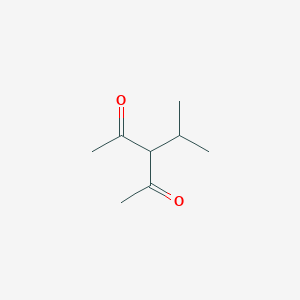
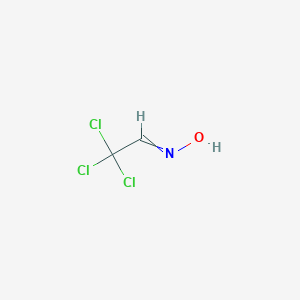
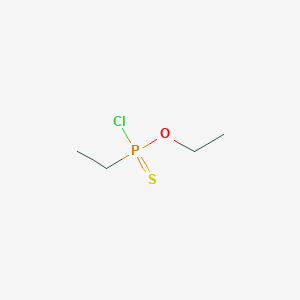
![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)
